Cas no 327604-82-0 (1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)-)

The compound (2S)-1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester is a chiral azetidine derivative with potential applications in organic synthesis and pharmaceutical research. Its tert-butyl ester group enhances stability, while the methoxymethylamino carbonyl moiety offers reactivity for further functionalization. The stereospecific (S)-configuration makes it valuable for asymmetric synthesis, particularly in the development of bioactive molecules. This compound is useful as an intermediate in peptidomimetics or constrained amino acid analogs, where the azetidine ring imparts conformational rigidity. High purity and well-defined stereochemistry ensure reproducibility in research applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or hydrolysis.
1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- structure
327604-82-0 structure
Product name:1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)-
CAS No:327604-82-0
MF:C11H20N2O4
MW:244.2875
CID:1451544
PubChem ID:10538260

1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)-
    • (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
    • SCHEMBL2096289
    • AYNAJTJLWNLXBC-QMMMGPOBSA-N
    • AT21471
    • tert-butyl (2s)-2-{[methoxy(methyl)amino]carbonyl}azetidine-1-carboxylate
    • 327604-82-0
    • TERT-BUTYL (S)-2-(METHOXY(METHYL)CARBAMOYL)AZETIDINE-1-CARBOXYLATE
    • TERT-BUTYL (2S)-2-[METHOXY(METHYL)CARBAMOYL]AZETIDINE-1-CARBOXYLATE
    • MDL: MFCD11975859
    • Inchi: InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3/t8-/m0/s1
    • InChI Key: AYNAJTJLWNLXBC-QMMMGPOBSA-N
    • SMILES: CC(C)(C)OC(=O)N1CC[C@H]1C(=O)N(C)OC

Computed Properties

  • Exact Mass: 244.14230712g/mol
  • Monoisotopic Mass: 244.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 59.1Ų

1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A1500747-250mg
tert-Butyl (S)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
327604-82-0 98%
250mg
$99.0 2024-04-20
Ambeed
A1500747-100mg
tert-Butyl (S)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
327604-82-0 98%
100mg
$59.0 2024-04-20
Ambeed
A1500747-1g
tert-Butyl (S)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
327604-82-0 98%
1g
$265.0 2024-04-20

Additional information on 1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)-

1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- and CAS No. 327604-82-0: A Comprehensive Overview

The compound 1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)-, identified by the CAS number 327604-82-0, represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The detailed exploration of this molecule not only highlights its synthetic pathways but also delves into its pharmacological significance and recent advancements in its application.

In the realm of pharmaceutical chemistry, the structural motif of azetidine derivatives has been extensively studied for their potential biological activity. The presence of a chiral center at the 2-position, as indicated by the (2S) configuration in the compound's name, adds a layer of complexity that is often exploited to enhance binding affinity and selectivity in drug design. The esterification at the 1-position with a bulky tert-butyl group further contributes to the molecule's solubility and stability, making it a promising candidate for further investigation.

Recent studies have demonstrated that derivatives of azetidine exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of 1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- introduces a methoxymethylamino group at the 2-position, which has been shown to enhance interactions with biological targets. This modification is particularly intriguing as it combines the versatility of an amide bond with the stability provided by the tert-butyl ester group.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and enantioselectivity. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advances in asymmetric synthesis have made it possible to produce enantiomerically pure forms of such compounds more efficiently than ever before. This has opened up new avenues for drug discovery and development.

One of the most compelling aspects of 1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- is its potential as a lead compound for further derivatization. By modifying various functional groups within its structure, chemists can fine-tune its biological activity to target specific diseases or conditions. For instance, replacing the methoxymethylamino group with other amine derivatives could alter its pharmacokinetic properties or enhance its binding affinity for certain receptors.

In clinical research, compounds like this are often evaluated for their efficacy and safety in preclinical models before moving on to human trials. The tert-butyl ester group not only provides stability but also allows for easy hydrolysis under physiological conditions, releasing active intermediates that can interact with biological targets. This characteristic makes it an attractive scaffold for prodrug design.

The role of computational chemistry in understanding the behavior of such molecules cannot be overstated. Molecular modeling techniques have enabled researchers to predict how 1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- will interact with various biological targets at an atomic level. This information is crucial for designing experiments and optimizing synthetic routes. Additionally, computational methods can help identify potential side effects or metabolic pathways that might affect the compound's bioavailability.

Recent breakthroughs in drug delivery systems have also highlighted the importance of structural modifications in enhancing therapeutic efficacy. Nanoparticle-based delivery systems, liposomes, and other advanced formulations can encapsulate these molecules and release them at targeted sites within the body. This approach not only improves bioavailability but also reduces side effects by minimizing systemic exposure.

The future prospects for 1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)- are vast and exciting. As our understanding of disease mechanisms continues to evolve,so does our ability to design molecules that can interact with them more effectively. The integration of machine learning and artificial intelligence into drug discovery pipelines is likely to accelerate this process further,allowing for rapid identification and optimization of lead compounds like this one.

In conclusion,the compound identified by CAS number 327604-82-0 represents a significant contribution to medicinal chemistry。 Its unique structural features,combined with its potential biological activities,make it a valuable tool for both academic research and industrial development。 As we continue to explore new frontiers in drug discovery,molecules like this will play an increasingly important role in shaping the future of healthcare。

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Amadis Chemical Company Limited
(CAS:327604-82-0)1-Azetidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-,1,1-dimethylethyl ester, (2S)-
A967346
Purity:99%
Quantity:1g
Price ($):238.0